Solanesyl Acetone

Coenzyme Q10 Synthesis Process Chemistry Industrial Purification

Solanesyl Acetone (CAS 65717-26-2) is a long-chain polyisoprenoid ketone with the systematic chemical name (all-trans)-6,10,14,18,22,26,30,34,38-nonamethyl-5,9,13,17,21,25,29,33,37-triacontanonaen-2-one. It possesses a molecular formula of C48H78O and a molecular weight of 671.13 g/mol.

Molecular Formula C48H78O
Molecular Weight 671.1 g/mol
CAS No. 65717-26-2
Cat. No. B052954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolanesyl Acetone
CAS65717-26-2
Synonyms(all-E)-6,10,14,18,22,26,30,34,38-Nonamethyl-5,9,13,17,21,25,29,33,37-nonatriacontanonaen-2-one;  (5E,9E,13E,17E,21E,25E,29E,33E)-6,10,14,18,22,26,30,34,38-Nonamethyl-5,9,13,17,21,25,29,33,37-nonatriacontanonaen-2-one;  _x000B_
Molecular FormulaC48H78O
Molecular Weight671.1 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C)C
InChIInChI=1S/C48H78O/c1-39(2)21-12-22-40(3)23-13-24-41(4)25-14-26-42(5)27-15-28-43(6)29-16-30-44(7)31-17-32-45(8)33-18-34-46(9)35-19-36-47(10)37-20-38-48(11)49/h21,23,25,27,29,31,33,35,37H,12-20,22,24,26,28,30,32,34,36,38H2,1-11H3/b40-23+,41-25+,42-27+,43-29+,44-31+,45-33+,46-35+,47-37+
InChIKeyRBIVRAJPGJDFMS-NSCWJZNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solanesyl Acetone (CAS 65717-26-2) | Coenzyme Q10 Intermediate and Polyisoprenoid Building Block for Pharmaceutical Synthesis


Solanesyl Acetone (CAS 65717-26-2) is a long-chain polyisoprenoid ketone with the systematic chemical name (all-trans)-6,10,14,18,22,26,30,34,38-nonamethyl-5,9,13,17,21,25,29,33,37-triacontanonaen-2-one [1]. It possesses a molecular formula of C48H78O and a molecular weight of 671.13 g/mol [1]. This compound is structurally characterized by nine isoprene units terminating in a ketone functional group and is primarily employed as a strategic intermediate in the synthesis of Isodecaprenol, the decaprenyl side chain component of Coenzyme Q10 (ubiquinone) . It serves as a critical C48 building block derived from naturally sourced solanesol, enabling the modular construction of the CoQ10 side chain via a 3+2 carbon homologation strategy [2].

Why Generic Solanesol or Alternative C5 Building Blocks Cannot Substitute Solanesyl Acetone in CoQ10 Side-Chain Synthesis


While solanesol (C45 alcohol, 9 isoprene units) is the foundational natural precursor, its direct conversion to decaprenol (C50 alcohol, 10 isoprene units) presents significant synthetic inefficiencies [1]. Simply adding a C5 isoprene unit directly to solanesol yields a mixture of all-trans decaprenol and the undesired cis-isomer isodecaprenol, whereas the final CoQ10 molecule requires the all-trans configuration for biological activity . Furthermore, alternative short-chain prenyl alcohols (e.g., geraniol, farnesol) require total synthesis of the entire nine-unit chain from scratch, dramatically increasing step count and cost [2]. Solanesyl Acetone is specifically engineered to circumvent these problems: it is the purified, chemically defined C48 ketone intermediate that enables a controlled 3+2 carbon homologation pathway [1]. This strategy bypasses the stereochemical ambiguity of direct C5 addition and anchors the synthesis on the pre-formed all-trans backbone of solanesol. Consequently, substituting Solanesyl Acetone with crude solanesol or unrelated building blocks introduces unacceptable variability in stereochemical purity, final product yield, and process reproducibility [1].

Quantitative Evidence: Comparing Solanesyl Acetone to Process Alternatives for Industrial CoQ10 Synthesis


Purity Improvement: Solanesyl Acetone Prepared by Improved Patent Process vs. Prior Art Method

An improved process disclosed in US Patent Application US20080200733A1 demonstrates a substantial increase in the purity of Solanesyl Acetone compared to prior art methods. The invention specifies that Solanesyl Acetone produced by the prior art method has a purity of not more than 65-70% as measured by HPLC [1]. In contrast, the improved process described in the invention increases the purity of the isolated Solanesyl Acetone to more than 90% [1].

Coenzyme Q10 Synthesis Process Chemistry Industrial Purification

Synthetic Efficiency: 3+2 Homologation via Solanesyl Acetone vs. Direct C5 Extension of Solanesol

The use of Solanesyl Acetone (Method II) provides a strategic alternative to direct C5 homologation of solanesol (Method I) for constructing the decaprenyl side chain of CoQ10 [1]. Method I involves adding a 5-carbon building block to solanesol in a two-part process that includes a Grignard reaction and reduction [1]. Method II converts solanesol to Solanesyl Acetone by adding a 3-carbon building block; the resulting C48 ketone is then homologated by adding a 2-carbon unit (via a vinyl Grignard or Wittig reaction) to yield the requisite C50 isodecaprenol [1]. This 3+2 strategy using Solanesyl Acetone as the defined intermediate offers improved control over the stereochemistry and chain length compared to direct C5 addition [1].

Side-Chain Homologation Synthetic Route Comparison CoQ10 Manufacturing

Chain-Length Precision: Solanesyl Acetone (C48 Ketone) vs. Solanesol (C45 Alcohol) for Convergent CoQ10 Assembly

Solanesyl Acetone (C48H78O, 9 isoprene units plus a 3-carbon terminal ketone) provides a defined C48 electrophilic intermediate that is distinct from the parent C45 solanesol alcohol [1][2]. In the convergent synthesis of CoQ10, the side chain is built up from solanesol, which contains nine isoprene units . The conversion of solanesol to Solanesyl Acetone installs a reactive ketone terminus precisely three carbons beyond the ninth isoprene unit [1]. This C48 ketone intermediate is ideally suited for a subsequent 2-carbon homologation (e.g., via vinylmagnesium halide) to produce the exact 10-unit isodecaprenol chain required for coupling with the benzoquinone nucleus [1]. In contrast, using solanesol directly requires a single 5-carbon extension, which is less controlled and prone to stereochemical scrambling .

Convergent Synthesis Polyisoprenoid Chemistry Ubiquinone Analogs

Recommended Procurement Scenarios for Solanesyl Acetone Based on Verified Differential Advantages


Scenario 1: Industrial-Scale Coenzyme Q10 Manufacturing via the Convergent 3+2 Homologation Route

Procurement is justified when the synthetic route to CoQ10 utilizes the convergent side-chain assembly strategy (Method II) involving the homologation of solanesol to a C48 ketone followed by a 2-carbon extension [1]. In this context, Solanesyl Acetone is not a generic 'solanesol derivative' but the specific, optimized intermediate for this patented process. The >90% purity specification achieved via the improved process directly translates to higher downstream yields and reduced purification costs, making it the economically and technically preferred building block for large-scale CoQ10 production [1].

Scenario 2: Research and Development of All-Trans Polyisoprenoid Compounds and Analogs

This scenario applies to academic or industrial R&D programs focused on synthesizing and studying polyisoprenoid natural products, such as vitamin K2 analogs (menaquinones) or other ubiquinone derivatives [1]. Solanesyl Acetone's defined C48 chain with an all-trans configuration and a terminal ketone provides a versatile electrophilic platform for introducing diverse aromatic or heterocyclic heads via the 2-carbon homologation step. Using this well-characterized, high-purity intermediate ensures reproducibility and precision in the construction of the lipophilic side chain, which is often the most synthetically challenging part of these molecules [1].

Scenario 3: Process Development and Optimization for Solanesol-Derived Fine Chemicals

For teams focused on optimizing the purification and synthetic utility of solanesol extracted from biomass (e.g., tobacco waste), Solanesyl Acetone serves as a critical benchmark and downstream target [1]. The procurement of high-purity (>90%) Solanesyl Acetone allows for the establishment of analytical standards (e.g., HPLC calibration) and the validation of novel synthetic methods. Research into improving the conversion of crude solanesol to Solanesyl Acetone directly impacts the commercial viability of the entire solanesol value chain, which is significant given the difficulty of total chemical synthesis of solanesol .

Scenario 4: Production of Coenzyme Q10 Under Strict Regulatory or Pharmacopoeial Standards

In the manufacture of CoQ10 intended for pharmaceutical or nutraceutical applications requiring high purity and stringent quality control, the use of well-defined, high-purity intermediates like Solanesyl Acetone is essential [1]. The documented ability to produce Solanesyl Acetone at >90% purity (versus ≤70% by prior methods) supports a more robust and reproducible manufacturing process, minimizing the risk of introducing impurities that could complicate final product release testing or stability studies [1]. Procurement based on these specifications is a risk-mitigation strategy for quality assurance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solanesyl Acetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.